molecular formula C22H29NO B14267026 2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 154289-86-8

2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14267026
CAS No.: 154289-86-8
M. Wt: 323.5 g/mol
InChI Key: HTCDWBTUXNYZTJ-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound known for its unique structure and properties

Preparation Methods

The synthesis of 2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst. The reaction is carried out in toluene at elevated temperatures, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to undergo various chemical transformations due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

154289-86-8

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C22H29NO/c1-15-8-10-18(11-9-15)23-14-16-12-17(21(2,3)4)13-19(20(16)24)22(5,6)7/h8-14,24H,1-7H3

InChI Key

HTCDWBTUXNYZTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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